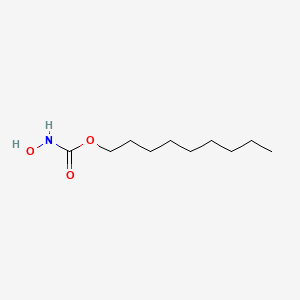

Nonyl hydroxycarbamate

CAS No.: 64420-90-2

Cat. No.: VC14074595

Molecular Formula: C10H21NO3

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64420-90-2 |

|---|---|

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| IUPAC Name | nonyl N-hydroxycarbamate |

| Standard InChI | InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-14-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |

| Standard InChI Key | OPDIPZZQEMENJC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCOC(=O)NO |

Introduction

Chemical Identity and Structural Characteristics

Nonyl hydroxycarbamate (systematic name: O-nonyl N-hydroxycarbamate) belongs to the class of N-hydroxycarbamates, which are derivatives of hydroxylamine and carbamic acid. Its molecular formula is C₁₀H₂₁NO₃, with the structural formula NH(O)OC-O-C₉H₁₹. The nonyl group imparts lipophilicity, while the hydroxycarbamate group enables participation in redox reactions and metal coordination .

Structural Analysis

The compound’s backbone consists of:

-

A nonyl chain (C₉H₁₹), a saturated hydrocarbon contributing to solubility in nonpolar solvents .

-

A hydroxycarbamate group (-O-C(=O)-NH-OH), which facilitates hydrogen bonding and nucleophilic reactivity .

Key spectroscopic features include:

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .

-

NMR: Distinct signals for the methylene protons adjacent to the carbamate group (δ 3.2–3.5 ppm in ¹H NMR) and the carbonyl carbon (δ 155–160 ppm in ¹³C NMR) .

Synthesis Methods

Nonyl hydroxycarbamate is synthesized via two primary routes, both leveraging reactions between hydroxylamine derivatives and carbonyl-containing precursors.

Alkyl Chloroformate Route

This method, adapted from , involves the reaction of hydroxylamine with nonyl chloroformate in alkaline media:

Conditions:

Carbonic Acid Diester Route

A patent by describes a safer alternative using nonyl carbonic acid diester and hydroxylamine:

Optimized Parameters:

Table 1: Comparative Synthesis Methods

| Method | Precursor | Base | Yield (%) | Safety Considerations |

|---|---|---|---|---|

| Chloroformate | Nonyl chloroformate | NaOH | 60–75 | Toxic HCl byproduct |

| Diester | Nonyl diester | KOH | 85–90 | Avoids phosgene derivatives |

Chemical Reactivity and Derivatives

The hydroxycarbamate group undergoes diverse transformations, enabling access to functionalized compounds.

O-Xanthydryl Derivative Formation

Reaction with xanthydrol yields O-xanthydryl derivatives, useful as protecting groups:

Applications: Stabilization of labile intermediates in peptide synthesis .

Coordination Chemistry

Nonyl hydroxycarbamate reacts with dipotassium tetracyanonickelate(II) to form a nitrosylnickelate complex:

This reaction highlights its potential as a ligand in transition metal catalysis .

Alkylation Reactions

The patent details alkylation using dimethylsulfuric acid to produce N-alkoxy derivatives:

Conditions:

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 g/L at 25°C) .

-

Stability: Decomposes above 150°C; sensitive to strong acids/bases via hydrolysis to hydroxylamine and nonyl carbonate .

Table 2: Key Physical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 45–48°C | DSC |

| LogP (Octanol-Water) | 3.8 ± 0.2 | Calculated |

| Vapor Pressure (25°C) | 0.01 mmHg | Gas chromatography |

Applications and Industrial Relevance

Intermediate in Agrochemicals

Nonyl hydroxycarbamate serves as a precursor to herbicides and fungicides. Alkylation derivatives exhibit enhanced bioactivity against Phytophthora infestans (potato blight) .

Corrosion Inhibition

The nonyl chain facilitates adsorption onto metal surfaces, while the hydroxycarbamate group chelates metal ions, preventing oxidation. Efficacy in steel protection:

Pharmaceutical Research

Though less studied than aryl analogs, preliminary data suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Contrastingly, N-hydroxy-arylacetamides show higher toxicity, emphasizing the safety profile of alkyl derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume